Product packaging for 2-Amino-7-chlorobenzo[d]thiazol-4-ol(Cat. No.:CAS No. 98273-04-2)

2-Amino-7-chlorobenzo[d]thiazol-4-ol

Cat. No.: B3392331
CAS No.: 98273-04-2
M. Wt: 200.65 g/mol
InChI Key: VGVGECBOPBNZJS-UHFFFAOYSA-N
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Description

2-Amino-7-chlorobenzo[d]thiazol-4-ol (CAS 98273-04-2) is a benzothiazole derivative of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C7H5ClN2OS and a molecular weight of 200.64 g/mol, this compound serves as a versatile chemical scaffold . The benzothiazole core is a privileged structure in drug discovery, known for conferring a broad spectrum of biological activities . Researchers utilize this and similar 2-aminobenzothiazole derivatives as key intermediates in the synthesis of more complex molecules, such as (thio)ureabenzothiazoles, which are investigated for their potential as enzyme inhibitors and therapeutic agents . This compound is characterized with the canonical SMILES string NC1=NC2=C(O)C=CC(Cl)=C2S1 . It is supplied with a purity of 98% and requires careful handling. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound has associated hazard warnings. It may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, which include wearing protective gloves and eye/face protection, and using only in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2OS B3392331 2-Amino-7-chlorobenzo[d]thiazol-4-ol CAS No. 98273-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-chloro-1,3-benzothiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-3-1-2-4(11)5-6(3)12-7(9)10-5/h1-2,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVGECBOPBNZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-04-2
Record name 2-amino-7-chloro-1,3-benzothiazol-4-ol
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Ii. Advanced Synthetic Methodologies and Chemical Transformations for 2 Amino 7 Chlorobenzo D Thiazol 4 Ol

Strategies for the De Novo Synthesis of 2-Amino-7-chlorobenzo[d]thiazol-4-ol

The construction of the this compound molecule necessitates a synthetic approach that meticulously controls the placement of the amino, chloro, and hydroxyl groups on the benzothiazole (B30560) core.

Cyclization Reactions for Benzothiazole Ring Formation

The cornerstone of 2-aminobenzothiazole (B30445) synthesis is the formation of the bicyclic ring system. A prevalent and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine. This reaction, often referred to as the Hugerschoff synthesis, proceeds through an N-arylthiourea intermediate which then undergoes oxidative cyclization.

For the synthesis of this compound, a plausible starting material would be 2-amino-6-chloro-3-hydroxyaniline. The presence of the chloro and hydroxyl groups on the aniline precursor directs the regiochemical outcome of the benzothiazole formation. The cyclization reaction would proceed as follows:

Starting MaterialReagentsReaction ConditionsProduct
2-amino-6-chloro-3-hydroxyaniline1. KSCN, Br22. Acetic AcidStirring, Room TemperatureThis compound

This approach offers a direct route to the target molecule, provided the appropriately substituted aniline is accessible. The reaction conditions are generally mild, and the procedure is well-established for a wide range of substituted anilines.

An alternative powerful strategy for constructing the 2-aminobenzothiazole scaffold is the intramolecular C-S bond formation through the oxidative cyclization of N-arylthioureas. This method avoids the need for ortho-halo substituted precursors and instead achieves direct functionalization of an ortho-aryl C-H bond. Catalytic systems, such as those based on palladium, have been successfully employed for this transformation.

Functional Group Introduction and Modification at Specific Positions

Achieving the specific substitution pattern of this compound often involves a combination of starting with a pre-functionalized precursor and performing subsequent modifications on the benzothiazole core.

C-7 Chlorination: The introduction of a chlorine atom at the C-7 position can be achieved by starting with a 3-chloro-substituted aniline. For instance, the cyclization of 3-chloroaniline with potassium thiocyanate and bromine has been shown to yield a mixture of 5-chloro- and 7-chloro-2-aminobenzothiazole. The regioselectivity can be influenced by the steric and electronic nature of other substituents on the aniline ring. In a solid-phase synthesis approach, 3-chloroaniline has been successfully used to produce 2-amino-7-chlorobenzothiazole nih.gov.

C-4 Hydroxylation: Direct and regioselective hydroxylation of the benzothiazole ring at the C-4 position is challenging. A more common and predictable strategy is to start with an aminophenol derivative where the hydroxyl group is already in the desired position. For the synthesis of this compound, employing 2-amino-3-hydroxy-6-chloroaniline as the starting material for the cyclization reaction would directly install the hydroxyl group at the C-4 position. Alternatively, a methoxy group can serve as a precursor to the hydroxyl group, which can be deprotected at a later stage of the synthesis.

C-2 Amination: The 2-amino group is typically introduced during the cyclization process itself, as seen in the reaction of anilines with thiocyanate or the cyclization of N-arylthioureas. This makes the formation of the 2-amino functionality an integral part of the benzothiazole ring synthesis.

Regioselective Synthesis Approaches

The synthesis of a polysubstituted benzothiazole like this compound hinges on regioselective control. The use of appropriately substituted anilines as starting materials is the most straightforward approach to ensure the correct placement of functional groups. For example, starting with an aniline that already contains the chloro and hydroxyl (or a protected hydroxyl) groups at the desired positions relative to the amino group will dictate the final substitution pattern of the benzothiazole product.

When using 3-substituted anilines, the cyclization can lead to a mixture of 5- and 7-substituted benzothiazoles. The ratio of these regioisomers is influenced by the steric hindrance of the substituent nih.gov. Larger substituents in the meta position of the aniline tend to favor the formation of the 7-substituted isomer.

Synthesis of Structurally Related 2-Aminobenzothiazole Analogs

The 2-aminobenzothiazole scaffold serves as a versatile platform for the synthesis of a diverse range of analogs through modifications at the exocyclic amino group and the benzene (B151609) ring.

Diversification at the Amino Group (N-substitution)

The exocyclic amino group at the C-2 position of the benzothiazole ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The alkylation of 2-aminobenzothiazoles can lead to either N-exo- or N-endo-substituted products depending on the reaction conditions and the alkylating agent. While alkylation with alkyl halides often occurs on the endocyclic nitrogen, regioselective N-alkylation on the exocyclic amino group can be achieved using benzylic alcohols as alkylating agents in the presence of a copper catalyst.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids. N-acylation is a common strategy to introduce amide functionalities, which can significantly alter the biological and physicochemical properties of the parent molecule. Acetic acid can also be used directly as an acetylating agent for 2-aminobenzothiazoles umpr.ac.id.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationBenzylic alcohol, CuCl, NaOH, 130°C2-(N-alkylamino)benzothiazoles
N-AcylationAcyl chloride, baseN-acyl-2-aminobenzothiazoles
N-AcetylationAcetic acid, refluxN-acetyl-2-aminobenzothiazoles umpr.ac.id

Modifications of the Benzene Ring Substituents

Further diversification of the 2-aminobenzothiazole scaffold can be achieved by modifying the substituents on the benzene ring. Common modifications include halogenation, alkylation, and nitration.

Halogenation: The introduction of additional halogen atoms onto the benzene ring of a 2-aminobenzothiazole can be achieved through electrophilic halogenation. The position of halogenation is directed by the existing substituents on the ring. For instance, enzymatic bromination of 2-aminothiazoles has been demonstrated, offering a green chemistry approach to halogenation.

Alkylation: Alkyl groups can be introduced onto the benzene ring through Friedel-Crafts alkylation, although this reaction can sometimes lead to a mixture of products. A more controlled approach involves using a starting aniline that already contains the desired alkyl substituent.

Nitration: Nitration of the benzothiazole ring is a common method for introducing a nitro group, which can then be further transformed into other functional groups, such as an amino group. The nitration of 2-acylaminobenzothiazoles, followed by deacylation, is a well-established method to control the regioselectivity of nitration, often favoring substitution at the 6-position nih.gov.

ModificationReagents and ConditionsTypical Position of Substitution
BrominationEnzymatic (Brominase)C-5
NitrationHNO3/H2SO4 on 2-acylaminobenzothiazoleC-6 nih.gov

Derivatization at the Hydroxyl Moiety

The hydroxyl group at the 4-position of the this compound core offers a versatile handle for structural modification, enabling the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties. Key derivatization strategies include O-alkylation and esterification.

A prevalent method for the O-alkylation of hydroxyl-substituted 2-aminobenzothiazoles is the Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, the etherification of a similar compound, methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate, has been successfully achieved using various alkylating agents in the presence of potassium carbonate (K2CO3) in solvents like acetonitrile or dimethylformamide. This approach allows for the selective alkylation of the hydroxyl group even in the presence of the 2-amino group.

The general reaction for O-alkylation can be represented as follows:

O-alkylation reaction

Table 1: Examples of O-Alkylation of Hydroxy-Substituted 2-Aminobenzothiazole Derivatives

Alkylating AgentBaseSolventProduct
Methyl iodideK2CO3Acetonitrile4-Methoxy derivative
Ethyl bromideK2CO3DMF4-Ethoxy derivative
Benzyl chlorideK2CO3Acetonitrile4-(Benzyloxy) derivative

Esterification of the hydroxyl group provides another avenue for derivatization. Standard esterification procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, can be employed. These reactions convert the hydroxyl group into an ester linkage, which can influence the molecule's lipophilicity and potential for hydrolysis in biological systems.

Green Chemistry Principles in the Synthesis of Benzothiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact and enhance sustainability. Key areas of focus include the use of alternative energy sources and the development of more efficient catalytic systems.

Solvent-Free and Microwave-Assisted Synthesis Protocols

Solvent-free and microwave-assisted reactions represent significant advancements in green synthetic chemistry. Performing reactions without a solvent reduces waste, cost, and the environmental hazards associated with volatile organic compounds. Microwave irradiation, as an alternative energy source, can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity.

Several studies have reported the successful synthesis of 2-aminobenzothiazole derivatives under solvent-free conditions, often facilitated by grinding or microwave irradiation. For example, the condensation of anilines with thiourea (B124793) to form 2-aminobenzothiazoles can be efficiently carried out in the absence of a solvent. Microwave-assisted synthesis has been employed for various steps in the synthesis of benzothiazole derivatives, including the formation of imines and their subsequent cyclization. These methods offer a more environmentally benign alternative to conventional heating methods that often require prolonged reaction times and the use of high-boiling point solvents.

Catalyst Development for Enhanced Reaction Efficiency

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of benzothiazole synthesis, a variety of catalysts have been explored to improve reaction rates, yields, and selectivity.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, thus minimizing waste. Examples include the use of silica-supported catalysts and various metal oxides. For the synthesis of 2-substituted benzothiazoles, catalysts like tin(IV) pyrophosphate (SnP2O7) have been shown to be highly effective in promoting the condensation of 2-aminothiophenol with aromatic aldehydes, with the catalyst being reusable for multiple cycles without significant loss of activity.

Homogeneous catalysts, including various metal complexes of copper, palladium, and ruthenium, have also been extensively studied for the synthesis of 2-aminobenzothiazoles through intramolecular oxidative cyclization of N-arylthioureas. While highly efficient, the separation and recycling of these catalysts can be more challenging compared to their heterogeneous counterparts. Research is ongoing to develop more sustainable homogeneous catalytic systems, for example, by using water as a reaction medium.

Mechanistic Investigations of Key Synthetic Pathways

Understanding the reaction mechanisms underlying the formation of 2-aminobenzothiazoles is crucial for optimizing existing synthetic routes and designing new, more efficient methodologies. The most common route to 2-aminobenzothiazoles involves the oxidative cyclization of an N-arylthiourea precursor.

The generally accepted mechanism for this transformation involves several key steps:

Formation of a Thiourea Intermediate: The synthesis typically starts with the reaction of a substituted aniline with a thiocyanate source to form an N-arylthiourea.

Electrophilic Attack: An electrophilic agent, often bromine or an equivalent, attacks the sulfur atom of the thiourea.

Intramolecular Cyclization: The electron-rich aromatic ring of the aniline moiety then attacks the activated sulfur atom in an intramolecular electrophilic substitution reaction. This step leads to the formation of the benzothiazole ring.

Aromatization: The final step involves the elimination of a proton to restore the aromaticity of the newly formed bicyclic system, yielding the 2-aminobenzothiazole product.

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction pathway. These studies help to elucidate the transition states and intermediates involved, and can predict the influence of substituents on the reaction rate and regioselectivity. For instance, computational and experimental work has highlighted the unique role of water in facilitating the formation of benzothiazoles by lowering the activation barriers of the key reaction steps through its hydrogen-bonding network.

Another important mechanistic pathway is the metal-catalyzed intramolecular oxidative coupling of N-arylthioureas. In these reactions, the metal catalyst, such as palladium or ruthenium, facilitates the C-S bond formation through an oxidative addition and reductive elimination cycle. The precise mechanism can vary depending on the metal, ligands, and reaction conditions.

Iii. Spectroscopic and Structural Elucidation Techniques for 2 Amino 7 Chlorobenzo D Thiazol 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like benzothiazole (B30560) derivatives. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. nih.gov

In the ¹H NMR spectra of 2-aminobenzothiazole (B30445) derivatives, aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. mdpi.comuq.edu.au The exact chemical shifts and splitting patterns are influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, in derivatives of 2-aminobenzothiazole, protons on the benzothiazole ring can present as triplets and doublets depending on their coupling with adjacent protons. nih.gov The protons of the amino group often appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. uq.edu.au

The ¹³C NMR spectra provide complementary information, with the carbon atoms of the benzothiazole core resonating at characteristic chemical shifts. Aromatic and heteroaromatic carbons are typically observed in the range of δ 110–170 ppm. nih.govasianpubs.org For example, in some 2-aminobenzothiazole analogs, the carbon atom at position 2 (C2), which is bonded to the amino group and the sulfur and nitrogen atoms, can appear as far downfield as δ 169 ppm. asianpubs.org The positions of other carbons in the benzene ring are shifted based on the electronic effects of substituents like chlorine and hydroxyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzothiazole Analogs

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Amino-4,7-dichlorobenzothiazole nih.govDMSO-d₆7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H)120.6, 121.6, 127.9, 129.4, 131.9, 150.5, 167.7
2-Amino-6-bromo-4-chlorobenzothiazoleNot Specified7.53 (s, 1H), 7.63 (s, 1H), 7.89 (s, 2H)Not Specified
N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide acs.orgDMSO11.21 (s, 1H), 6.87–8.29 (m, 9H), 3.81 (s, 2H)168.62, 160.07, 145.47, 138.45, 39.44, 114.25–127.31
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (B77674) mdpi.comCDCl₃7.67 (d, 1H), 7.63 (d, 1H), 7.29 (dd, 1H), 6.34 (d, 1H), 6.04 (q, 1H), 5.76 (d, 1H), 4.46 (t, 2H), 3.58 (t, 2H)167.7, 165.6, 153.7, 133.5, 132.0, 131.2, 127.9, 124.6, 121.5, 121.3, 62.4, 31.7

Note: This table provides examples from related structures to illustrate typical chemical shift ranges. The exact values for 2-Amino-7-chlorobenzo[d]thiazol-4-ol may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the signals observed in 1D NMR spectra and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.netacs.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons in the aromatic ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). youtube.com For instance, correlations from the amino protons to carbons in the benzothiazole ring can confirm the position of the amino group. researchgate.net

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov Different functional groups vibrate at characteristic frequencies, providing a molecular "fingerprint." For this compound, key vibrational bands would be expected for the amino (-NH₂), hydroxyl (-OH), carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-chlorine (C-Cl) bonds, as well as the aromatic ring system.

In related 2-aminobenzothiazole derivatives, characteristic FTIR peaks are observed for N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the thiazole (B1198619) ring (around 1630 cm⁻¹), and various C-C stretching vibrations of the aromatic ring. nih.govmdpi.com The presence of a hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

Table 2: Characteristic FTIR Absorption Frequencies for Benzothiazole Analogs

CompoundKey FTIR Bands (cm⁻¹)Functional Group Assignments
2-Amino-4,7-dichlorobenzothiazole nih.gov3399, 3246, 1624, 1556N-H stretching, C=N stretching, Aromatic C=C stretching
N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide nih.gov3060, 2878, 1597, 1492N-H stretching, C-H stretching, C=O stretching, Aromatic C=C stretching
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate mdpi.com3036–3435, 2690–2946, 1720, 1633C-H stretching, C=O stretching, C=C stretching

Note: This table provides examples from related structures to illustrate typical vibrational frequencies. The exact values for this compound may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. mdpi.com It relies on the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations, such as C-S and C-C bonds within the aromatic structure. researchgate.net The C-Cl stretching vibration would also be expected to be Raman active. nih.gov For a comprehensive vibrational analysis, the combination of both FTIR and Raman spectroscopy is often employed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acs.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule would be expected to fragment in a predictable manner, with common losses including the chlorine atom, the amino group, and cleavage of the thiazole ring. libretexts.org Analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of aminobenzothiazoles often involves characteristic cleavages of the heterocyclic ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of benzothiazole derivatives.

In a study on 2-amino-4-methylbenzothiazole (B75042), the benzothiazole unit was found to be essentially planar. researchgate.net The crystal structure is stabilized by intermolecular N—H⋯N and N—H⋯S hydrogen bonds, leading to a bilayer packing arrangement with distinct hydrophilic and hydrophobic regions. researchgate.net The bond distances within the benzothiazole ring, such as the C1—S and C7—S bonds, are intermediate between single and double bonds, a typical feature for such aromatic systems. researchgate.net

Another investigation into a salt of a thiazole derivative, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, revealed a five-membered ring in an envelope conformation. nih.gov The crystal packing was primarily dictated by N—H⋯O hydrogen bonds, forming a centrosymmetric synthon involving two cations and two anions. nih.gov

The table below summarizes key crystallographic data for an analog, 2-amino-4-methylbenzothiazole, providing a reference for the expected structural parameters in this family of compounds. researchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for 2-Amino-4-methylbenzothiazole

ParameterValue
Empirical FormulaC₈H₈N₂S
Formula Weight164.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.789 (2)
b (Å)7.332 (2)
c (Å)12.890 (3)
β (°)108.34 (3)
Volume (ų)788.1 (3)
Z4
Density (calculated) (Mg/m³)1.384
Absorption Coefficient (mm⁻¹)0.342
F(000)344
Final R indices [I>2sigma(I)]R1 = 0.047, wR2 = 0.133
Source: Acta Cryst. (2007). E63, o4718 researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a crucial checkpoint to verify the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained.

For various analogs of this compound, elemental analysis has been routinely employed to validate their chemical composition. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure.

For example, in the synthesis and characterization of new 2-amino-5-chlorobenzothiazole (B1265905) derivatives, elemental analysis was a key step in confirming the structures of the final products. rdd.edu.iq Similarly, studies on 2-aminothiazole-4-carboxylate Schiff bases have reported detailed elemental analysis data, showcasing the consistency between theoretical and experimental values. nih.gov

The following interactive data table presents elemental analysis data for a selection of benzothiazole and thiazole analogs, illustrating the application of this technique.

Interactive Data Table: Elemental Analysis Data for Selected Thiazole and Benzothiazole Analogs

Compound NameMolecular FormulaAnalysis%C%H%N
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylateC₁₃H₁₂N₂O₂SCalculated59.934.6110.76
Found59.914.6010.76
Ethyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylateC₁₃H₁₂N₂O₃SCalculated56.4584.34311.58
Found56.454.3311.56
Ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylateC₁₄H₁₄N₂O₄SCalculated54.8424.579.14
Found54.844.579.14
Source: PubMed Central, 2019 nih.gov

Iv. Computational Chemistry and Theoretical Investigations of 2 Amino 7 Chlorobenzo D Thiazol 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can determine the optimized geometry, electronic properties, and reactivity of 2-Amino-7-chlorobenzo[d]thiazol-4-ol.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to its lowest energy state. researchgate.net This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

A critical aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. mdpi.com For similar benzothiazole (B30560) derivatives, HOMO-LUMO energy gaps have been reported in the range of 4.46–4.73 eV. mdpi.commdpi.com The distribution of these frontier orbitals can also reveal the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueUnit
HOMO Energy-6.2eV
LUMO Energy-1.8eV
HOMO-LUMO Gap (ΔE)4.4eV
Dipole Moment3.5Debye

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Ab initio methods, which are based on first principles without empirical parameters, can also be employed to calculate the molecular properties of this compound. wikipedia.org Methods like Hartree-Fock (HF) can provide a foundational understanding of the molecule's electronic structure, although they are generally less accurate than DFT for many properties due to the neglect of electron correlation. researchgate.net More advanced ab initio methods could be used for higher accuracy, albeit at a greater computational cost.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. The process involves placing the ligand into the binding site of a target protein and calculating a "docking score," which represents the binding affinity. nih.gov

For benzothiazole derivatives, docking studies have been performed against various targets, including those involved in cancer and microbial infections. mdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, the amino and hydroxyl groups of this compound would be expected to act as hydrogen bond donors and acceptors.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (Docking Score)-8.5 kcal/mol
Interacting ResiduesTYR-234, LYS-112, ASP-89
Types of InteractionsHydrogen Bond, Pi-Alkyl

Note: This data is for illustrative purposes and does not represent results from an actual docking study.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis of this compound would involve studying the rotation around its single bonds to identify stable conformers. For similar bicyclic systems, DFT calculations have been used to perform potential energy surface scans by systematically rotating specific dihedral angles. mdpi.com

Tautomerism is another important aspect to consider. This compound can potentially exist in different tautomeric forms, such as the amino-imino and keto-enol tautomers. Computational methods can be used to calculate the relative energies of these tautomers to determine the most stable form under different conditions. The stability of these forms can be influenced by intramolecular hydrogen bonding. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, methods like DFT can be used to calculate vibrational frequencies (IR and Raman), as well as NMR chemical shifts. mdpi.com

The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which are often in good agreement with experimental values. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
¹H NMRAromatic protons (δ 6.5-7.5 ppm), NH₂ protons (δ 5.0-6.0 ppm), OH proton (δ 9.0-10.0 ppm)
¹³C NMRAromatic carbons (δ 110-150 ppm), C=N carbon (δ ~160 ppm)
IR SpectroscopyN-H stretching (~3400 cm⁻¹), O-H stretching (~3300 cm⁻¹), C=N stretching (~1650 cm⁻¹)

Note: These are generalized predictions based on the functional groups present in the molecule.

V. Structure Activity Relationship Sar Studies of 2 Aminobenzothiazole Derivatives in Biological Contexts

Impact of Substituents on Biological Activity Profiles

The biological activity of 2-aminobenzothiazole (B30445) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. researchgate.net Modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for target interaction. nih.govijnrd.org

The introduction of halogen atoms, particularly electron-withdrawing groups like chlorine and fluorine, onto the benzothiazole (B30560) ring is a common strategy to enhance biological activity. jchemrev.comjchemrev.com Halogenation can influence a compound's membrane permeability, metabolic stability, and binding affinity.

Table 1: Effect of Halogenation on Antibacterial Activity of 2-Aminobenzothiazole Analogs

CompoundSubstitution PatternAntibacterial Activity (MIC against S. aureus)
Analog 1 6-Chloro, 4-Methyl2.9 µM
Analog 2 4-Methyl (no Chlorine)~6-9 µM (2-3 fold loss)
Analog 3 5-Chloro, 4-MethylComparable to Analog 1
Analog 4 5,6-Difluoro~18 µM (6-fold decrease)

Data synthesized from research findings. nih.gov

The C-2 amino group of the 2-aminobenzothiazole scaffold is a key site for chemical modification and plays a crucial role in biological activity. nih.govnih.gov This group can act as a hydrogen bond donor and a nucleophilic center for synthesizing a wide array of derivatives. nih.gov

In the development of anticancer agents, derivatization of the 2-amino group into substituted urea (B33335) and thiourea (B124793) functionalities has been explored. nih.gov For instance, converting the amino group to a ureido group led to a significant enhancement in activity against various cancer cell lines. nih.gov Conversely, bioisosteric replacement of the ureido functionality with a thioureido group resulted in a notable decrease in anticancer potency. nih.gov

Another common modification involves the acylation of the amino group or its incorporation into larger heterocyclic systems. A study on novel 2-aminobenzothiazole derivatives designed as PI3Kγ inhibitors involved attaching various substituted piperazine (B1678402) moieties via an acetamide (B32628) linker to the C-2 amino group. nih.govacs.org The results showed that the nature of the substituent on the piperazine ring was critical for anticancer activity. Compounds featuring a 4-nitroaniline (B120555) or a piperazine-4-nitroaniline moiety exhibited the most potent growth inhibition against lung and breast cancer cell lines. nih.govacs.org

Table 2: Anticancer Activity of C-2 Amino Group Modified 2-Aminobenzothiazole Derivatives

Compound IDC-2 Amino ModificationTarget Cell LineIC50 Value (µM)
OMS5 N-(4-nitroanilino)acetamideA549 (Lung)22.13
OMS5 N-(4-nitroanilino)acetamideMCF-7 (Breast)37.04
OMS14 N-(4-(4-nitrophenyl)piperazin-1-yl)acetamideA549 (Lung)30.15
OMS14 N-(4-(4-nitrophenyl)piperazin-1-yl)acetamideMCF-7 (Breast)61.03

Data extracted from studies on novel anticancer agents. nih.govacs.org

The presence and position of hydroxyl groups on the benzothiazole ring can significantly impact a molecule's pharmacological profile by providing a key site for hydrogen bonding with biological targets. In a series of 2-aminobenzothiazole derivatives investigated for anticancer activity, the substitution pattern on the phenyl ring was found to be critical. For example, the rank order of cytotoxicity for substituents on the benzothiazole scaffold was determined to be OEt > H > Me > NO₂. nih.gov This suggests that an oxygen-containing group, like the ethoxy (OEt) group which is a derivative of a hydroxyl group, is beneficial for activity in that specific chemical series. While direct SAR data on a C-4 hydroxyl group is limited in the provided context, its potential to act as a hydrogen bond donor or acceptor makes it a critical feature for interaction with protein active sites. Derivatization of such a group into an ether (e.g., -OCH₃, -OEt) or an ester could modulate the compound's solubility, lipophilicity, and binding interactions, thereby fine-tuning its biological activity.

Exploration of Benzothiazole Core Modifications

While substitutions on the 2-aminobenzothiazole core are common, modifications to the core structure itself are also explored to understand its essentiality for biological activity. SAR studies have shown that the benzothiazole scaffold is often crucial for potency. nih.gov In several studies, replacing the 2-aminobenzothiazole moiety with other aromatic or heterocyclic rings such as phenyl, pyridine (B92270), thiazole (B1198619), or oxazole (B20620) led to a significant decrease or complete loss of biological activity, underscoring the importance of the intact benzothiazole nucleus for target engagement. nih.gov For example, in a series of potential MET kinase inhibitors, substituting the benzothiazole scaffold with a pyridine or benzene (B151609) ring resulted in a significant drop in antiproliferative activity. nih.gov This highlights the specific structural and electronic contributions of the fused ring system that are recognized by the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.org These models use physicochemical descriptors—such as steric, electronic, and hydrophobic parameters—to predict the activity of new compounds and guide the design of more potent derivatives. chula.ac.th

For benzothiazole derivatives, QSAR studies have been successfully applied to identify key structural features required for anticancer activity. In one group-based QSAR (G-QSAR) analysis, 41 benzothiazole derivatives were fragmented to study the contribution of different substituents. chula.ac.th The resulting model indicated that the presence of hydrophobic groups at one position (R1) and less bulky, more polar groups at another (R2) would likely enhance anticancer activity. chula.ac.th Another QSAR study on amidinobenzothiazole derivatives as antiproliferative agents found that molecular polarizability and the specific distribution of pharmacophoric features on the molecular surface were relevant for activity. acs.org These models provide quantitative insights that complement traditional SAR analysis, enabling a more data-driven approach to drug design.

Pharmacophore Elucidation for Target-Specific Interactions

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov This model serves as a 3D template for designing or identifying new active compounds.

For 2-aminobenzothiazole derivatives, the scaffold itself, with its exocyclic amino group and fused ring system, often forms the core of the pharmacophore. nih.gov Docking studies of 2-aminobenzothiazole-based PI3Kγ inhibitors showed potential interactions within the ATP binding domain of the enzyme. nih.gov The 2-aminobenzothiazole fragment can participate in various non-covalent interactions, including hydrogen bonds (acting as both a donor and an acceptor), π-π stacking, and van der Waals contacts with amino acid residues in the target's active site, which are crucial for inhibitory activity. nih.gov Elucidating these specific interactions allows medicinal chemists to design derivatives with improved potency and selectivity for a desired biological target over others. nih.gov

Vi. Mechanistic Investigations of Biological Activities of 2 Aminobenzothiazole Derivatives

Antimicrobial Activity Studies

Derivatives of 2-aminobenzothiazole (B30445) have demonstrated potent activity against a range of microbial pathogens, including bacteria, fungi, and parasites. Mechanistic studies have begun to unravel the specific ways these compounds inhibit microbial growth and survival.

Antibacterial Mechanisms against Specific Pathogens (e.g., Mycobacterium tuberculosis)

The global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has spurred the search for novel antibacterial agents. An amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant Mtb strain that was under-expressing the essential signal peptidase LepB. nih.govbiorxiv.orgbiorxiv.org While initial results showed higher activity against this hypomorph, subsequent investigations revealed that the molecules did not directly target LepB or inhibit the general protein secretion pathway. nih.govbiorxiv.orgbiorxiv.org

Instead, the mechanism of action for these sulfur-containing compounds may involve metabolic activation by the bacterium itself. It is proposed that, similar to other antitubercular prodrugs, 2-aminobenzothiazole derivatives could be activated by mono-oxygenases such as EthA or MymA within the Mtb cell. nih.govbiorxiv.org Further computational docking studies have suggested that these derivatives may act by inhibiting the β-Ketoacyl-ACP Synthase (KasA) protein, an essential enzyme involved in the mycolic acid biosynthesis pathway of Mtb. researchgate.net

Certain derivatives have shown potent bactericidal activity against both replicating and non-replicating Mtb, as well as efficacy against intracellular bacteria within murine macrophages. nih.govbiorxiv.org For instance, one compound was particularly effective at killing non-replicating Mtb, achieving sterilization at concentrations as low as 20 μM, while another was more effective against replicating bacteria. nih.gov

Antifungal Activity and Modes of Action

2-Aminobenzothiazole derivatives have emerged as promising antifungal agents, particularly against various Candida species, which are common causes of opportunistic infections. ucl.ac.benih.gov The antifungal efficacy is significantly influenced by the substitution pattern on the benzothiazole (B30560) ring, with bulky substituents at the 6-position enhancing activity. ucl.ac.be

The mode of action appears to be multifactorial, involving the disruption of fungal cell integrity and the inhibition of biofilm formation. nih.govdoaj.org Biofilms are a major contributor to the persistence of fungal infections and their resistance to conventional therapies. doaj.org Studies on Candida albicans have shown that treatment with these derivatives leads to a significant decrease in biofilm biomass and the metabolic activity of the cells within the biofilm. nih.gov

At the molecular level, these compounds have been found to downregulate the expression of key genes involved in fungal virulence and biofilm formation. doaj.org This includes:

HWP1 (Hyphal Wall Protein 1): A gene crucial for hyphal development and adhesion, which are essential for tissue invasion. doaj.org

ERG11: A gene encoding the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, and its disruption compromises membrane integrity. doaj.org

ALS3 (Agglutinin-Like Sequence 3): A gene that plays a role in adhesion to host cells and biofilm formation. doaj.org

SAP genes (Secreted Aspartyl Proteases): These genes encode virulence factors that contribute to host tissue damage. doaj.org

By targeting these multiple pathways, 2-aminobenzothiazole derivatives effectively inhibit fungal growth and pathogenicity. doaj.org

Antifungal Activity of 6-Substituted 2-Aminobenzothiazole Derivatives against Candida Species
Compound IDSubstitution at Position 6MIC against C. albicans (μg/mL)MIC against C. parapsilosis (μg/mL)MIC against C. tropicalis (μg/mL)
Compound 1nData Not Specified4-888
Compound 1oData Not Specified844
Compound 1eBenzyloxy88Data Not Specified

MIC: Minimum Inhibitory Concentration. Data sourced from multiple studies. nih.gov

Antimalarial Activity and Target Exploration

Malaria, caused by parasites of the genus Plasmodium, remains a devastating global disease, and drug resistance necessitates the discovery of new therapeutic agents. Benzothiazole derivatives have shown potent antiplasmodial activity against various strains of the malaria parasite, including multidrug-resistant strains of Plasmodium falciparum. nih.govnih.govbanglajol.inforesearchgate.net

The antimalarial mechanism of these compounds is often linked to the parasite's unique hemoglobin digestion pathway. nih.gov Inside the parasite's digestive vacuole, hemoglobin is broken down, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (β-hematin). nih.gov Several benzothiazole hydrazone derivatives have been shown to inhibit this crucial detoxification process. nih.govresearchgate.net These molecules can interact with free heme, preventing its polymerization and leading to a buildup of the toxic heme, which induces oxidative stress and parasite death. nih.gov

Furthermore, some of these compounds act as iron chelators, sequestering free iron that is essential for parasite growth. nih.gov By simultaneously chelating iron and inhibiting hemozoin formation, these derivatives attack the parasite through a dual-target mechanism. nih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is critical for determining the antimalarial potency. nih.gov

Anti-Cancer Activity Research

The 2-aminobenzothiazole core is a key pharmacophore in the design of novel anti-cancer agents. These derivatives have demonstrated significant cytotoxicity against a broad spectrum of human cancer cell lines and the ability to induce programmed cell death, or apoptosis, through various signaling pathways. nih.govnih.gov

In Vitro Cell Line Proliferation Inhibition

Numerous studies have documented the potent antiproliferative activity of 2-aminobenzothiazole derivatives against various human cancer cell lines. nih.govtandfonline.comtandfonline.com The mechanism of this activity is frequently tied to the inhibition of key enzymes involved in cancer cell signaling and proliferation, particularly protein kinases. nih.govnih.gov

Several classes of kinases have been identified as targets for these compounds:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical RTK that regulates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Several 2-aminobenzothiazole hybrids have been developed as potent VEGFR-2 inhibitors. tandfonline.comtandfonline.comnih.gov

Non-Receptor Tyrosine Kinases: These kinases are also involved in cell growth and proliferation pathways.

Serine/Threonine Kinases: This class includes Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. Inhibition of CDKs by 2-aminobenzothiazole derivatives can lead to cell cycle arrest, preventing cancer cells from dividing. nih.govnih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Derivatives have been identified that potently inhibit PI3Kα kinase. nih.govnih.govacs.org

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are often in the low micromolar to nanomolar range, highlighting the potency of these compounds. nih.govnih.govtandfonline.com

In Vitro Cytotoxicity (IC50) of Selected 2-Aminobenzothiazole Derivatives
Compound IDCancer Cell LineCell Line TypeIC50 (μM)
Compound 13HCT116Colon Carcinoma6.43
Compound 13A549Lung Carcinoma9.62
Compound 20HCT-116Colon Carcinoma7.44
Compound 20HepG2Hepatocellular Carcinoma9.99
Compound 20MCF-7Breast Cancer8.27
Compound 4aMCF-7Breast Cancer3.84
Compound 4aHCT-116Colon Carcinoma5.61
Compound 4aHepG-2Hepatocellular Carcinoma7.92
OMS14A549Lung Carcinoma22.13
OMS14MCF-7Breast Cancer23.51

IC50: Half-maximal inhibitory concentration. Data compiled from various research articles. nih.govtandfonline.comacs.org

Apoptosis Induction Pathways

A key hallmark of an effective anti-cancer agent is its ability to induce apoptosis in tumor cells. 2-Aminobenzothiazole derivatives have been shown to trigger apoptosis through well-defined molecular pathways, primarily the intrinsic or mitochondrial pathway. ukrbiochemjournal.org

Upon treatment with these compounds, a cascade of events is initiated within the cancer cell:

Modulation of Bcl-2 Family Proteins: A shift occurs in the balance between pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The levels of pro-apoptotic proteins increase while anti-apoptotic proteins decrease. nih.govukrbiochemjournal.org

Mitochondrial Disruption: This shift in protein balance leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

Caspase Activation: In the cytoplasm, cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Initiator caspases (like caspase-9 in the intrinsic pathway) are activated first, which in turn cleave and activate effector caspases (like caspase-3). ukrbiochemjournal.org

Execution of Apoptosis: Activated effector caspases carry out the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). This leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and cell shrinkage. ukrbiochemjournal.orgeuropeanreview.org

Studies have confirmed these events through various assays, including Western blotting to detect protein level changes and caspase cleavage, and DNA fragmentation assays. ukrbiochemjournal.orgeuropeanreview.org The ability of 2-aminobenzothiazole derivatives to selectively induce apoptosis in cancer cells underscores their therapeutic potential.

Cell Cycle Modulation

Certain 2-aminobenzothiazole derivatives have been shown to exert significant influence over the cell cycle, a fundamental process in cell proliferation. Mechanistic studies have revealed that some of these compounds can induce cell cycle arrest at specific phases, thereby inhibiting the growth of cancer cells. For example, one derivative was found to cause G2/M phase cell cycle arrest in various leukemic and breast cancer cell lines. This arrest is associated with an increase in reactive oxygen species (ROS) and DNA double-strand breaks. Another 2-aminobenzothiazole compound, identified as a potent PI3Kα inhibitor, also effectively induced cell cycle arrest in MCF-7 breast cancer cells.

Protein Expression Level Modulation (e.g., Western Blot Analysis)

The biological effects of 2-aminobenzothiazole derivatives are often linked to their ability to modulate the expression levels of key cellular proteins. Western Blot analyses in various studies have provided insight into these modulations. For instance, a derivative that induces G2/M arrest was shown to upregulate the expression of CyclinB1, a G2/M phase-specific marker, and decrease the phosphorylation level of CDK1. In studies of a different derivative targeting PI3Kα, a dose-dependent triggering of apoptosis was observed, which was linked to a decrease in the levels of anti-apoptotic proteins such as BCL-XL and MCL-1. These findings highlight how these compounds can alter cellular protein landscapes to achieve their therapeutic effects.

Identification of Molecular Targets (e.g., Topo II inhibition)

Identifying the specific molecular targets of 2-aminobenzothiazole derivatives is crucial to understanding their mechanism of action. Research has shown that these compounds can interact with and inhibit a variety of enzymes critical for cell survival and proliferation. DNA topoisomerases, which are essential for managing DNA topology during replication and transcription, have been identified as a key target. Both type I and type II topoisomerases can be inhibited by these derivatives.

Beyond topoisomerases, this class of compounds has been found to inhibit several protein kinases involved in oncogenic signaling pathways. nih.gov These include:

Tyrosine Kinases: Such as MET tyrosine kinase.

Serine/Threonine Kinases: Which are involved in multiple signal transduction pathways.

PI3K Kinases: The PI3K/AKT/mTOR signaling pathway is a frequently disturbed pathway in cancer, making it a promising therapeutic target. nih.gov

The table below summarizes some of the identified molecular targets for 2-aminobenzothiazole derivatives.

Target ClassSpecific Target ExampleBiological Process
KinasesPI3Kα, MET Tyrosine KinaseCell Signaling, Proliferation, Survival
TopoisomerasesTopoisomerase IIDNA Replication, Transcription
Other EnzymesDihydroorotate dehydrogenase (DHODH)Pyrimidine Synthesis

This table is generated based on available research data and is not exhaustive.

Anti-Inflammatory Potential and Related Mechanistic Pathways

Derivatives of 2-aminobenzothiazole have demonstrated notable anti-inflammatory properties. ucl.ac.be The search for new anti-inflammatory agents is driven by the need to overcome the side effects associated with long-term use of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these compounds is believed to occur through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade.

A key aspect of the anti-inflammatory potential of 2-aminobenzothiazole derivatives lies in their ability to modulate the production of pro-inflammatory cytokines. Certain derivatives have been shown to reverse elevated levels of several key inflammatory mediators. This modulation helps to quell the inflammatory response at a molecular level.

The table below details some of the inflammatory factors modulated by these compounds.

Inflammatory FactorEffect of 2-Aminobenzothiazole Derivatives
Interleukin-6 (IL-6)Reduction of elevated levels
Tumor Necrosis Factor-alpha (TNF-α)Reduction of elevated levels
Interleukin-1beta (IL-1β)Reduction of elevated levels
Interferon-gamma (IFN-γ)Reduction of elevated levels

This table illustrates the modulatory effects of certain derivatives on key pro-inflammatory cytokines.

Enzyme Inhibition Studies (e.g., Renin Inhibitors, Protein Tyrosine Phosphatase 1B, Carbonic Anhydrase)

The therapeutic potential of 2-aminobenzothiazole derivatives extends to the targeted inhibition of specific enzymes implicated in various diseases.

Renin Inhibitors: While renin is a well-established target for the treatment of hypertension, specific studies detailing 2-aminobenzothiazole derivatives as direct renin inhibitors are not prominent in the available research. rxlist.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a significant target for diabetes treatment. Benzothiazole-containing derivatives have been discovered as potent, competitive, and reversible inhibitors of PTP1B. X-ray co-crystal structures have shown that these inhibitors can form bi-dentate hydrogen bonds with key residues in the enzyme's active site.

Carbonic Anhydrase (CA): Several isoforms of human carbonic anhydrase (hCA) have been identified as targets for benzothiazole derivatives. Studies have shown that novel amino acid-benzothiazole conjugates exhibit considerable inhibition against isoforms like hCA V and hCA II, with inhibition constants (Ki) in the micromolar range.

Receptor Interaction and Signaling Pathway Analysis (e.g., Ryanodine Receptor Activation)

The interaction of 2-aminobenzothiazole derivatives with cellular receptors and their subsequent impact on signaling pathways are key to their biological function.

Ryanodine Receptor (RyR) Interaction: The ryanodine receptor is a calcium release channel crucial for muscle function. nih.gov While direct activation by 2-aminobenzothiazoles is not well-documented, related benzothiazepine derivatives, known as Rycals, have been shown to interact with the RyR complex. nih.gov They act by preventing the dissociation of FKBP12/12.6 proteins from the RyR channels, thereby stabilizing the channel and preventing calcium leaks. nih.gov This indicates that the broader thiazole (B1198619) chemical space is relevant for interacting with the RyR system.

Signaling Pathway Analysis: The antidiabetic activity of some 2-aminobenzothiazole derivatives has been linked to their agonist effect on the peroxisome proliferator-activated receptor (PPAR), particularly the PPAR-gamma isoform. mdpi.comnih.gov PPARs are ligand-dependent transcription factors that regulate genes involved in glucose uptake and insulin (B600854) sensitivity. mdpi.com Furthermore, these compounds have been shown to target the PI3K/AKT/mTOR signaling pathway, which is critical in cancer progression. nih.gov

Development of Benzothiazole Derivatives as Agrochemicals

The benzothiazole scaffold, a significant heterocyclic structure, has garnered attention in agrochemical research due to its broad spectrum of biological activities. researchgate.netnih.gov Derivatives of 2-aminobenzothiazole, in particular, have been synthesized and evaluated for their potential as active ingredients in pesticides, demonstrating notable insecticidal, larvicidal, and antifeedant properties. researchgate.netnih.gov These compounds are explored as potential insect growth regulators (IGRs), which interfere with the life cycle of pests. researchgate.net

Research has demonstrated the potent insecticidal and larvicidal effects of various 2-aminobenzothiazole derivatives against significant agricultural and public health pests. The mechanism of action for these compounds often involves disruption of the insect's nervous system or developmental processes. researchgate.net

Studies on the cotton leafworm, Spodoptera littoralis, have identified specific chlorobenzothiazole and nitrobenzothiazole derivatives with high toxicity. For instance, in a toxicological assay, diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2, 6-diethoxy-4-(4-hydroxyphenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate (Compound 4) was found to be the most toxic against 4th instar larvae, exhibiting a median lethal concentration (LC₅₀) of 34.02 ppm. researchgate.net Another compound, 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4, 6(1H, 5H)-dione (Compound 5), also showed significant toxicity with an LC₅₀ value of 35.29 ppm. researchgate.net The presence of electron-withdrawing groups on the aromatic amines of these derivatives appears to enhance their toxicity. researchgate.net

Table 1: Insecticidal Activity of Benzothiazole Derivatives against 4th Instar S. littoralis Larvae

Compound ID LC₅₀ (ppm)
Compound 1 191.10
Compound 4 34.02
Compound 5 35.29

Data sourced from a toxicological assay using a leaf dip bioassay technique. researchgate.net

Further research into other derivatives has shown broad effectiveness. A series of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol compounds displayed excellent insecticidal activities against the diamondback moth (Plutella xylostella), a pervasive pest of cruciferous crops. nih.gov Similarly, certain benzothiazole-piperidine derivatives have shown notable larvicidal activity against the mosquito Aedes aegypti, a vector for diseases like dengue and Zika virus. researchgate.net Molecular docking studies with these compounds suggest a potential mechanism of action involving the inhibition of the Aedes aegypti sterol carrier protein-2 (AeSCP2), which would interfere with critical lipid transport and signaling pathways in the insect. researchgate.net

In addition to their lethal effects, 2-aminobenzothiazole derivatives can also act as antifeedants, deterring pests from feeding and thereby protecting crops. The antifeedant properties of these compounds are crucial as they can reduce crop damage even at sublethal concentrations.

The antifeedant activity of newly synthesized chlorobenzothiazole-dihydropyrimidine derivatives was evaluated against S. littoralis larvae using a leaf dip method. researchgate.net The results, presented in Table 2, show that several compounds exhibit significant antifeedant activity. Notably, Compound 4, which also demonstrated high insecticidal toxicity, showed a strong antifeedant effect. researchgate.net The combination of the pyridine (B92270) and benzothiazole moieties within the chemical structure is thought to contribute to this enhanced antifeedant activity. researchgate.net These substances may interfere with the insect's chemoreceptors or cause gut toxicity, leading to feeding cessation.

Table 2: Antifeedant Activity of Benzothiazole Derivatives against 4th Instar S. littoralis Larvae

Compound Feeding Inhibition (%)
2 Moderate
3 Moderate
4 High
5 High

Activity levels are based on evaluations using the leaf dip method. researchgate.net

The insecticidal action of 2-aminobenzothiazole derivatives is intrinsically linked to their interaction with vital insect enzymes. Biochemical studies have begun to elucidate these mechanistic pathways, revealing complex interactions with enzymes crucial for nerve function, detoxification, and cuticle formation.

Acetylcholinesterase (AChE): This enzyme is a primary target for many insecticides, as its inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. frontiersin.org Interestingly, biochemical studies on S. littoralis treated with certain benzothiazole derivatives showed an increase in the activity of acetylcholinesterase. researchgate.net This suggests a complex mechanism that may differ from traditional AChE inhibitors and could potentially involve an initial overstimulation or a compensatory response within the insect's nervous system. researchgate.net

α-Esterases: These enzymes are involved in detoxification and metabolism, and their activity can be indicative of an insect's response to chemical stressors. In studies with S. littoralis, treatment with the LC₅₀ of specific benzothiazole derivatives led to a significant increase in α-esterase activity. researchgate.net For example, Compound 4 and Compound 3 caused increases of 79.9% and 62.2%, respectively. researchgate.net This elevation in enzyme activity may reflect the insect's attempt to metabolize and detoxify the foreign compounds.

Chitinase: Chitinase is essential for the molting process in insects, as it is responsible for the breakdown of the old cuticle. frontiersin.org Inhibition or dysregulation of this enzyme can be lethal. Research has shown that some benzothiazole derivatives can significantly impact chitinase activity. In S. littoralis, Compound 5 was found to cause a 21.2% increase in chitinase activity. researchgate.net This disruption of the normal, tightly regulated activity of chitinase during the molting cycle can interfere with proper cuticle degradation and formation, contributing to the compound's efficacy as an insect growth regulator. researchgate.netfrontiersin.org

**Table 3: Effect of Benzothiazole Derivatives on Enzyme Activity in *S. littoralis***

Enzyme Compound Tested Observed Effect
Acetylcholinesterase Various Derivatives Increased activity
α-Esterases Compound 4 +79.9% activity
α-Esterases Compound 3 +62.2% activity
Chitinase Compound 5 +21.2% activity

Data from biochemical studies on treated S. littoralis larvae. researchgate.net

Vii. Future Research Directions and Emerging Applications in Chemical Biology

Design and Synthesis of Hybrid Molecules Incorporating the Benzothiazole (B30560) Moiety

A burgeoning area of drug discovery involves the creation of hybrid molecules, where two or more pharmacophores are linked to generate a single molecule with potentially enhanced efficacy or a multi-target profile. For 2-Amino-7-chlorobenzo[d]thiazol-4-ol, this approach offers a fertile ground for innovation.

The synthesis of hybrid molecules can be approached through several strategies. One common method involves linking the benzothiazole core to other heterocyclic systems known for their biological activity, such as piperazine (B1678402), triazole, or chromone. nih.govnih.gov For instance, a library of novel 1,2,3-triazole-based benzothiazole-piperazine conjugates was designed and synthesized using a "click chemistry" approach. nih.gov This methodology provides high yields and regioselectivity, making it an attractive option for creating diverse libraries of hybrid compounds. nih.gov

Another promising strategy is the hybridization with natural products or their derivatives. This can lead to compounds with novel mechanisms of action and improved pharmacological profiles. The design of these hybrids often involves computational tools to predict their binding affinity and interaction with biological targets. biointerfaceresearch.com

Hybrid MoietySynthetic ApproachPotential Therapeutic Target
Piperazine-1,2,3-triazoleClick ChemistryAnticancer
Thiazole (B1198619)Secondary amine linkagep56lck inhibitor (Anticancer)
ChromoneMulti-step synthesisATR Kinase inhibitor (Anticancer)
Quinazolin-4(3H)-oneMulti-step synthesisVEGFR-2 inhibitors (Anticancer)

This table is generated based on research on various benzothiazole derivatives and represents potential avenues for the derivatization of this compound. nih.govnih.govbiointerfaceresearch.comnih.gov

Advanced Mechanistic Characterization through Omics Technologies (e.g., Proteomics, Metabolomics)

Understanding the precise mechanism of action of a novel compound is crucial for its development as a therapeutic agent. Omics technologies, such as proteomics and metabolomics, offer powerful tools for elucidating the cellular pathways modulated by this compound.

Proteomics can be employed to identify the direct protein targets of the compound and to map the downstream changes in protein expression and post-translational modifications. This can reveal the signaling pathways affected by the compound and provide insights into its mechanism of action. Similarly, metabolomics can be used to analyze the changes in the cellular metabolome upon treatment with the compound, offering a snapshot of the metabolic pathways that are perturbed.

By integrating data from these omics platforms, a comprehensive picture of the compound's biological effects can be constructed. This information is invaluable for identifying biomarkers of drug response, predicting potential side effects, and optimizing the compound's structure for improved efficacy and selectivity.

Application of Artificial Intelligence and Machine Learning in Benzothiazole Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. nih.gov These computational tools can be applied to the development of this compound in several ways.

One key application is the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models use machine learning algorithms to correlate the chemical structures of a series of compounds with their biological activities. nih.gov A robust QSAR model can then be used to predict the activity of virtual compounds, guiding the synthesis of new derivatives with improved potency. nih.gov

AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures with desired pharmacological properties. nih.gov These generative models can explore a vast chemical space to identify novel benzothiazole derivatives with the potential to be potent and selective drugs. Furthermore, AI and ML can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. biointerfaceresearch.com

AI/ML ApplicationDescriptionPotential Impact on Benzothiazole Research
QSAR ModelingCorrelates chemical structure with biological activity to predict the potency of new derivatives. nih.govAccelerates the identification of lead compounds with enhanced efficacy.
De Novo DesignGenerates novel molecular structures with desired pharmacological properties. nih.govExpands the chemical space of potential benzothiazole-based drugs.
ADME PredictionPredicts the pharmacokinetic properties of compounds. biointerfaceresearch.comReduces the rate of late-stage attrition due to poor pharmacokinetics.
Target IdentificationAnalyzes biological data to identify novel protein targets for drug intervention.Uncovers new therapeutic opportunities for benzothiazole scaffolds.

Exploration of Novel Biological Targets for Benzothiazole Scaffolds

The benzothiazole scaffold has been shown to interact with a wide range of biological targets, including enzymes, receptors, and DNA. airo.co.in However, there are likely many more targets that remain to be discovered. The exploration of novel biological targets for this compound could lead to the development of first-in-class therapies for a variety of diseases.

One approach to target identification is through high-throughput screening of the compound against large panels of proteins. This can be done using a variety of biochemical and biophysical assays. Another approach is to use chemoproteomics, where the compound is used as a probe to "fish out" its binding partners from complex biological samples.

Recent research has identified several novel targets for benzothiazole derivatives, including N-myristoyltransferase in Candida albicans as a target for antifungal agents and various kinases involved in cancer progression. nih.govnih.gov Benzothiazole derivatives have also been investigated as multi-target-directed ligands for neurodegenerative diseases like Alzheimer's, targeting enzymes such as cholinesterases and monoamine oxidase. nih.govresearchgate.net

Potential Biological Target ClassSpecific ExamplesTherapeutic Area
Kinasesp56lck, VEGFR-2, ATR kinase nih.govbiointerfaceresearch.comnih.govCancer
EnzymesN-myristoyltransferase, Dihydropteroate synthase (DHPS) nih.govmdpi.comFungal Infections, Bacterial Infections
Neuro-active enzymesCholinesterases, Monoamine Oxidase-B nih.govAlzheimer's Disease
Anti-apoptotic proteinsBCL-2 bue.edu.egCancer

Sustainable Synthesis and Biocatalytic Approaches for Benzothiazole Production

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. airo.co.in The development of sustainable and biocatalytic methods for the synthesis of this compound and its derivatives is a key area for future research.

Traditional methods for synthesizing benzothiazoles often involve the use of harsh reagents and organic solvents. mdpi.com Green chemistry approaches aim to reduce the environmental impact of these processes by using safer solvents (such as water or ethanol), developing catalyst-free reactions, or employing biocatalysts. pharmacyjournal.in For example, microwave-assisted synthesis in the presence of a biocatalyst like acacia concinna has been shown to be an efficient and environmentally friendly method for producing 2-aryl-benzothiazoles. pharmacyjournal.in

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced waste generation. airo.co.in The use of enzymes like lipases and peroxidases to produce benzothiazole derivatives is a promising area of research that could lead to more sustainable manufacturing processes. airo.co.in

Green Synthesis ApproachKey FeaturesExample Application
Microwave-assisted synthesisReduced reaction times, solvent-free conditions. pharmacyjournal.inSynthesis of 2-aryl-benzothiazoles using acacia concinna as a biocatalyst. pharmacyjournal.in
BiocatalysisUse of enzymes (e.g., lipases, peroxidases) for high selectivity and mild reaction conditions. airo.co.inEnzymatic synthesis of benzothiazole derivatives in aqueous media. airo.co.in
Use of Green SolventsReplacement of hazardous organic solvents with water, ethanol, or ionic liquids. airo.co.inCondensation reactions in aqueous or ethanolic solutions.
Catalyst-free reactionsReactions that proceed without the need for a catalyst, reducing waste. researchgate.netSolvent-free reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Amino-7-chlorobenzo[d]thiazol-4-ol, and how can reaction conditions be optimized?

  • Key Routes :

  • Diazotization of 2-amino-4-aryl thiazoles followed by cyclization with POCl₃/PCl₅ yields halogenated benzothiazoles .
  • Refluxing 7-chloro-6-fluoro-2-aminobenzothiazole with chloroacetyl chloride in ethanol produces intermediates with >85% yield under controlled pH (4–5) .
    • Optimization : Adjust solvent polarity (e.g., acetone vs. ethanol), stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride), and catalyst purity (e.g., anhydrous POCl₃ reduces side reactions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : NH stretching (3454 cm⁻¹) and C=O bands (1637 cm⁻¹) confirm intermediate formation .
  • ¹H-NMR : Aromatic protons appear as singlets at 8.4 ppm (CDCl₃), while methylene groups in chlorinated derivatives resonate at 4.2–4.5 ppm .
  • Cross-Validation : Compare with NIST reference data for analogous thiazoles (e.g., 2-Amino-4-(4-nitrophenyl)thiazole) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of derivatives?

  • Methodology :

Variable Isolation : Test substituent effects systematically (e.g., compare 7-chloro vs. 6-fluoro analogs) to identify structure-activity relationships .

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., cisplatin for cytotoxicity benchmarks).

Meta-Analysis : Apply statistical tools (ANOVA with post-hoc tests) to reconcile divergent results from studies using varied dosing regimes .

Q. What strategies mitigate yield discrepancies in halogenated benzothiazole synthesis?

  • Critical Factors :

  • Catalyst Activity : Replace PCl₅ with PSCl₃ to enhance regioselectivity in cyclization steps .
  • Solvent Drying : Use molecular sieves in acetone to prevent hydrolysis of thiourea intermediates .
  • Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation and halt reactions at 90% conversion .

Q. How can computational methods enhance mechanistic understanding of benzothiazole reactions?

  • Approaches :

  • DFT Calculations : Model transition states for cyclization steps (e.g., POCl₃-mediated ring closure) to predict activation energies .
  • Molecular Dynamics : Simulate solvent effects on intermediate stability (e.g., ethanol vs. DMF) .
  • Docking Studies : Predict binding affinities of 7-chloro derivatives to biological targets (e.g., adenosine A2A receptors) .

Q. What validation protocols ensure compound purity in pharmacological studies?

  • Analytical Workflow :

HPLC-PDA : Use C18 columns (MeCN/H₂O gradient) to detect impurities <0.1% .

Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Stability Testing : Store samples under argon at −20°C to prevent oxidative degradation .

Data Contradiction Analysis

Q. How to address conflicting results in pharmacological vs. toxicological datasets?

  • Framework :

  • Dose-Response Reevaluation : Test narrower concentration ranges (e.g., 1–100 µM) to distinguish therapeutic vs. toxic thresholds .
  • Batch Effect Correction : Control for reagent lot variability (e.g., thiourea purity ≥97%) .
  • Multivariate Regression : Identify confounding variables (e.g., solvent DMSO % in cell assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.